Tert-butyl 3-phenylmethoxycarbazole-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-phenylmethoxycarbazole-9-carboxylate is a chemical compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields, including organic synthesis, materials science, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-phenylmethoxycarbazole-9-carboxylate typically involves the reaction of carbazole derivatives with tert-butyl and phenylmethoxy groups under specific reaction conditions. One common method involves the use of tert-butyl hypochlorite and triethylamine as reagents to introduce the tert-butyl group, followed by the reaction with phenylmethoxy groups to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-phenylmethoxycarbazole-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Tert-butyl 3-phenylmethoxycarbazole-9-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of tert-butyl 3-phenylmethoxycarbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
3,6-Di-tert-butylcarbazole: Another carbazole derivative with similar structural features.
Phenylmethoxycarbazole: A compound with a similar phenylmethoxy group but lacking the tert-butyl group.
Uniqueness: Tert-butyl 3-phenylmethoxycarbazole-9-carboxylate is unique due to the presence of both tert-butyl and phenylmethoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-phenylmethoxycarbazole-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-24(2,3)28-23(26)25-21-12-8-7-11-19(21)20-15-18(13-14-22(20)25)27-16-17-9-5-4-6-10-17/h4-15H,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRZPJGCFQSYFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C41 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.